2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
The compound “2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a chemical compound with the molecular formula C17H13FN6O2S1. Unfortunately, there is limited information available about this specific compound in the literature23.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature24. However, the specific synthesis process for this compound is not readily available in the literature. It’s likely that the synthesis would involve the reaction of the appropriate pyrazolo[3,4-d]pyrimidine derivative with a suitable sulfur-containing compound, followed by acetylation with a 5-methylisoxazole derivative.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C17H13FN6O2S1. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring. This core is substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a thioacetamide group that is further substituted with a 5-methylisoxazole group1.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound. However, compounds with similar structures have been reported to exhibit various biological activities, including antifibrotic2 and antiproliferative3 activities.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the literature. However, based on its molecular formula, the molecular weight of this compound is 384.391.Safety And Hazards
Future Directions
Given the potential biological activity of similar compounds23, further research could be conducted to explore the biological activity of this compound. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it’s recommended to refer to the original research articles2341.
properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O2S/c1-10-6-14(23-26-10)22-15(25)8-27-17-13-7-21-24(16(13)19-9-20-17)12-4-2-11(18)3-5-12/h2-7,9H,8H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNGYWHHZITHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
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